

13C NMR Chemical Shifts of Cyclohexene Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclohexene oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of **cyclohexene oxide**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of epoxides and related cyclic compounds. This document presents quantitative data, detailed experimental protocols, and a visual representation of the chemical shift assignments to facilitate a deeper understanding of the spectroscopic properties of this important molecule.

Core Data: ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of **cyclohexene oxide** is characterized by three distinct signals, corresponding to the three pairs of chemically equivalent carbon atoms in the molecule due to its plane of symmetry. The chemical shifts are influenced by the electronic environment of each carbon atom, with the carbons of the epoxide ring appearing at a significantly different field than the aliphatic carbons of the cyclohexane ring.

The chemical shift data from various sources are summarized in the table below for easy comparison. The assignments are based on established literature and spectroscopic principles.

Carbon Atom	Chemical Shift (δ) in ppm (CDCl ₃)	Chemical Shift (δ) in ppm (CH ₂ Cl ₂ /CHF ₂ Cl/CHF ₃ mix)
C1, C2 (Epoxide Carbons)	52.1	52.7
C3, C6 (Allylic Carbons)	24.5	24.8
C4, C5 (Aliphatic Carbons)	19.5	20.1

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental temperature.[\[1\]](#)

Experimental Protocols

The following section outlines a standard experimental protocol for acquiring a high-quality ¹³C NMR spectrum of **cyclohexene oxide**. This protocol is a generalized procedure and may require optimization based on the specific instrumentation and experimental objectives.

Sample Preparation

- Compound: **Cyclohexene oxide** (purity >98%)[\[1\]](#)
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.[\[2\]](#)
Alternatively, for low-temperature studies, a mixture of chlorinated and fluorinated methanes (e.g., 5:1:1 CHClF₂, CHCl₂F, and CHF₃) can be used.[\[1\]](#)
- Concentration: Dissolve approximately 10-50 mg of **cyclohexene oxide** in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
- Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference for chemical shifts (δ = 0.00 ppm). However, it is common practice to reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is recommended.

- **Tuning and Matching:** Tune and match the probe for the ^{13}C frequency to ensure optimal signal transmission and detection.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp spectral lines.
- **Acquisition Parameters (for a standard proton-decoupled ^{13}C spectrum):**
 - **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
 - **Spectral Width (SW):** Approximately 200-250 ppm to cover the entire range of expected ^{13}C chemical shifts.
 - **Acquisition Time (AQ):** Typically 1-2 seconds.
 - **Relaxation Delay (D1):** A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
 - **Number of Scans (NS):** This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient to achieve an adequate signal-to-noise ratio.
 - **Temperature:** The experiment is typically run at room temperature (e.g., 298 K). For studies of conformational dynamics, low-temperature experiments can be performed.[\[1\]](#)

Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phasing:** Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
- **Baseline Correction:** Apply a baseline correction to obtain a flat baseline across the spectrum.

- Referencing: Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualization of Chemical Shift Assignments

The following diagram illustrates the structure of **cyclohexene oxide** and the assignment of the ^{13}C NMR chemical shifts to the respective carbon atoms.

Caption: Structure of **cyclohexene oxide** with ^{13}C NMR chemical shift assignments.

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References

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